molecular formula C17H27NO2 B2927978 N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide CAS No. 1421525-72-5

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide

Cat. No.: B2927978
CAS No.: 1421525-72-5
M. Wt: 277.408
InChI Key: VGVRWHPJYUCDLB-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of 1-bromoadamantane with cyclopropyl-containing reagents under basic conditions to introduce the cyclopropyl group. Subsequent hydrolysis and amidation steps yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)adamantane-1-carboxamide.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to cross the blood-brain barrier and its stability.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and stability.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to adamantane derivatives.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts additional rigidity and potential bioactivity. This distinguishes it from other adamantane derivatives and may enhance its efficacy in certain applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-15(14-1-2-14)3-4-18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15,19H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRWHPJYUCDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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